molecular formula C16H13Cl3O B12890788 Dibenzofuran, 6-butyl-1,3,8-trichloro- CAS No. 193764-65-7

Dibenzofuran, 6-butyl-1,3,8-trichloro-

Cat. No.: B12890788
CAS No.: 193764-65-7
M. Wt: 327.6 g/mol
InChI Key: JFJJETVSRGKBHC-UHFFFAOYSA-N
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Description

6-Butyl-1,3,8-trichlorodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings. The presence of chlorine atoms and a butyl group in 6-Butyl-1,3,8-trichlorodibenzo[b,d]furan makes it a polychlorinated dibenzofuran, which is known for its stability and potential biological activity .

Preparation Methods

The synthesis of 6-Butyl-1,3,8-trichlorodibenzo[b,d]furan typically involves the chlorination of dibenzofuran derivatives. One common method is the Friedel-Crafts alkylation followed by chlorination. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane. Industrial production methods may involve large-scale chlorination processes under controlled conditions to ensure the purity and yield of the compound .

Chemical Reactions Analysis

6-Butyl-1,3,8-trichlorodibenzo[b,d]furan undergoes various chemical reactions, including:

Scientific Research Applications

6-Butyl-1,3,8-trichlorodibenzo[b,d]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Butyl-1,3,8-trichlorodibenzo[b,d]furan involves its binding to the aryl hydrocarbon receptor (AhR). Upon binding, the compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This activation can result in the induction of phase I and phase II enzymes, which are responsible for the detoxification and elimination of harmful substances from the body .

Comparison with Similar Compounds

6-Butyl-1,3,8-trichlorodibenzo[b,d]furan can be compared with other polychlorinated dibenzofurans, such as:

The uniqueness of 6-Butyl-1,3,8-trichlorodibenzo[b,d]furan lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.

Biological Activity

Dibenzofuran, specifically the compound 6-butyl-1,3,8-trichloro-, is a member of a class of chemicals known for their complex biological activities and potential environmental impacts. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

Overview of Dibenzofurans

Dibenzofurans are polycyclic aromatic compounds that can exhibit a range of biological activities due to their structural properties. The specific compound , 6-butyl-1,3,8-trichloro-dibenzofuran (often abbreviated as 6-t-butyl-1,3,8-triCDF), is characterized by its chlorinated structure which influences its reactivity and biological interactions.

The biological activity of dibenzofurans is primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR). This receptor plays a crucial role in the regulation of various biological processes including xenobiotic metabolism and immune responses. Research indicates that 6-butyl-1,3,8-trichloro-dibenzofuran acts as a partial antagonist to the induction of hepatic microsomal aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin O-deethylase (EROD) activities in rats exposed to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .

Biological Activity Data

The following table summarizes the biological activity of 6-butyl-1,3,8-trichloro-dibenzofuran based on experimental findings:

Activity Effect Reference
AHH InductionPartial antagonist
EROD ActivityPartial antagonist
AhR Binding AffinityModerate
Toxicity in Aquatic OrganismsNot extensively studied

Study on Hepatic Enzyme Induction

In a study examining the effects of various substituted dibenzofurans on liver enzyme induction in rats, it was found that 6-butyl-1,3,8-trichloro-dibenzofuran displayed significant antagonistic properties against TCDD-induced enzyme activity. The study demonstrated that while TCDD led to a substantial increase in AHH and EROD activities (8.1-fold and 58-fold respectively), co-administration with 6-butyl-1,3,8-trichloro-dibenzofuran resulted in a notable reduction in these activities . This suggests that the compound may mitigate some toxic effects associated with TCDD exposure.

Properties

CAS No.

193764-65-7

Molecular Formula

C16H13Cl3O

Molecular Weight

327.6 g/mol

IUPAC Name

6-butyl-1,3,8-trichlorodibenzofuran

InChI

InChI=1S/C16H13Cl3O/c1-2-3-4-9-5-10(17)6-12-15-13(19)7-11(18)8-14(15)20-16(9)12/h5-8H,2-4H2,1H3

InChI Key

JFJJETVSRGKBHC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C(=CC(=C1)Cl)C3=C(O2)C=C(C=C3Cl)Cl

Origin of Product

United States

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